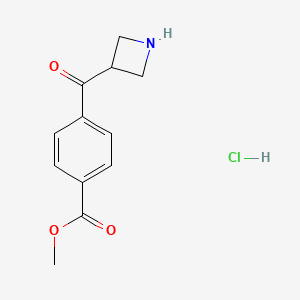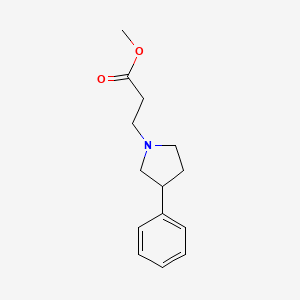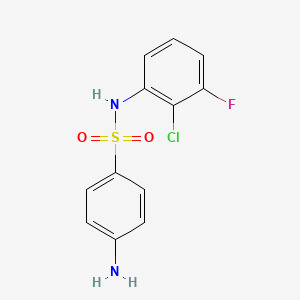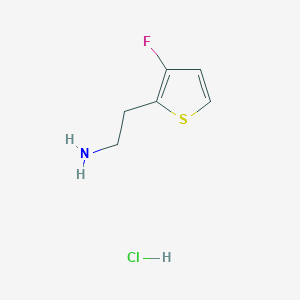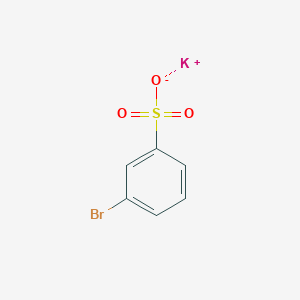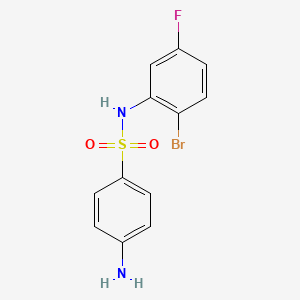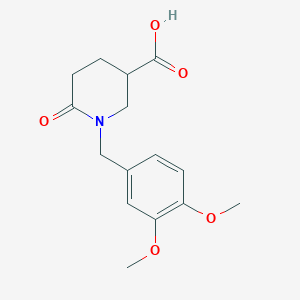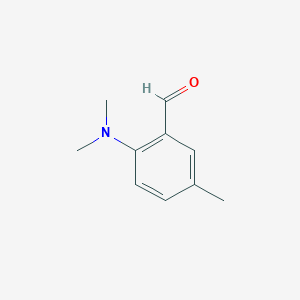
2-(Dimethylamino)-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5-methylbenzaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)toluene with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid like phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the para position relative to the dimethylamino group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(Dimethylamino)-5-methylbenzoic acid.
Reduction: 2-(Dimethylamino)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the methyl group at the fifth position.
5-Methyl-2-nitrobenzaldehyde: Contains a nitro group instead of a dimethylamino group.
2-(Dimethylamino)-5-chlorobenzaldehyde: Contains a chlorine atom at the fifth position instead of a methyl group.
Uniqueness
2-(Dimethylamino)-5-methylbenzaldehyde is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-10(11(2)3)9(6-8)7-12/h4-7H,1-3H3 |
InChI-Schlüssel |
RCAZDYKIEASENU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


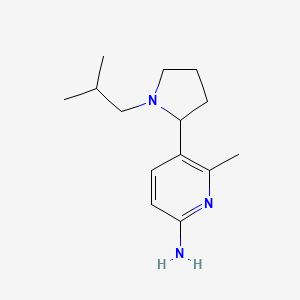
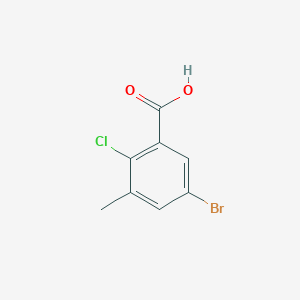
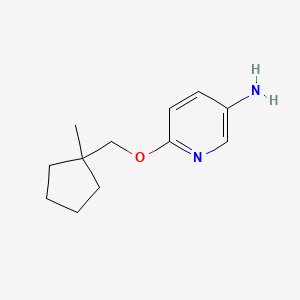
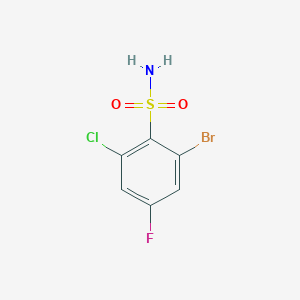

![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
